molecular formula C28H22ClF3N6O3 B1191679 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Número de catálogo B1191679
Peso molecular: 582.96
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

Aplicaciones Científicas De Investigación

FDA Approval and Efficacy in Acute Myeloid Leukemia

Ivosidenib, known as Tibsovo, is a small-molecule inhibitor of isocitrate dehydrogenase (IDH)1, approved by the FDA for adults with relapsed or refractory acute myeloid leukemia (R/R AML) with a susceptible IDH1 mutation. Clinical trials demonstrated a complete remission (CR) rate of 33% in patients with IDH1-mutated R/R AML treated with ivosidenib, with a median duration of response of 8.2 months. The conversion from transfusion dependence to transfusion independence occurred in 37% of patients (Norsworthy et al., 2019).

Mechanisms of Resistance

Research indicates that primary resistance to ivosidenib in patients with IDH1-mutant R/R AML may be associated with mutations in the receptor tyrosine kinase (RTK) pathway. Additionally, various mechanisms, including RTK pathway mutations and second-site IDH1 or IDH2 mutations, contribute to acquired resistance (Choe et al., 2020).

Durable Remissions and Transfusion Independence

Ivosidenib induced durable remissions and transfusion independence in IDH1-mutant R/R AML patients, with a low frequency of grade 3 or higher treatment-related adverse events. Transfusion independence was attained in 29 of 84 patients (35%), and patients who had a response experienced fewer infections and episodes of febrile neutropenia compared to those who did not respond (Dinardo et al., 2018).

Application in Myelodysplastic Syndrome

Ivosidenib is also being evaluated for its efficacy in myelodysplastic syndrome (MDS), particularly in individuals with IDH1 mutations. The drug has shown promise in achieving complete remission in patients with relapsed or refractory MDS (Foran et al., 2019).

Efficacy in Newly Diagnosed AML

In patients with newly diagnosed acute myeloid leukemia (ND-AML) and IDH1 mutations, ivosidenib has demonstrated clinical efficacy. The drug is approved by the FDA as a single-agent treatment for relapsed/refractory AML (Stemer et al., 2021).

Global Approval and Clinical Development

Ivosidenib received its first global approval in the USA for the treatment of patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its development for various cancer types, including AML, cholangiocarcinoma, glioma, myelodysplastic syndromes, and solid tumors, is ongoing (Dhillon, 2018).

Propiedades

Nombre del producto

(R,S)-Ivosidenib

Fórmula molecular

C28H22ClF3N6O3

Peso molecular

582.96

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.